![molecular formula C15H25NO4 B1375264 3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol CAS No. 1447965-96-9](/img/structure/B1375264.png)
3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol
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Overview
Description
The compound “3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol” is likely to be an organic compound containing an amino group (-NH2) and an alcohol group (-OH). The “3,4,5-triethoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with ethoxy groups (-OCH2CH3) at the 3rd, 4th, and 5th positions .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Researchers have developed synthetic strategies and evaluated the biological relevance of derivatives originating from similar compounds, like 3-amino-propan-1-ol based poly(ether imine) dendrimers. These studies detail the synthesis of dendrimers up to the third generation, showcasing a method that permits the installation of diverse functional groups at the dendrimer peripheries. Cytotoxicity studies of these dendrimers revealed non-toxic properties, suggesting their utility for biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Conformational Analysis
Conformational analyses of amino-propan-1-ol derivatives have been conducted through X-ray diffraction analysis. These studies provide insights into the molecular structures and potential interactions that could influence the design of new molecules with desired chemical and biological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Corrosion Inhibition
Amines derived from 1,3-di-amino-propan-2-ol have been synthesized and assessed for their ability to inhibit carbon steel corrosion. These studies demonstrate the compounds' effectiveness as anodic inhibitors, suggesting their potential application in corrosion protection (Gao, Liang, & Wang, 2007).
Enzymatic Synthesis
The enzymatic generation of cyclic polyamines from 3-amino-propan-1-ol illustrates the versatility of biocatalysts in synthesizing complex molecules. This approach offers a broad range of potential polyamine products, expanding the toolbox for designing novel compounds for research and industrial applications (Cassimjee, Marin, & Berglund, 2012).
Coordination Chemistry
Unsymmetrical tripodal amines containing 3-amino-propan-1-ol units have been synthesized and explored for their coordination chemistry with zinc(II). These studies contribute to our understanding of the structural and electronic factors influencing metal-ligand interactions, which is crucial for the development of new metal-based drugs and materials (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-1-(3,4,5-triethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10,12,17H,4-8,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTAPWZYCUNAMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol |
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